molecular formula C6H9O4- B1651713 Butoxy(oxo)acetate CAS No. 13318-13-3

Butoxy(oxo)acetate

Cat. No. B1651713
CAS RN: 13318-13-3
M. Wt: 145.13 g/mol
InChI Key: VJKHMZIJJRHRTE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Butoxy(oxo)acetate” is a compound that could be related to two different types of compounds based on the search results. One is "2-Butoxyethyl acetate" , a colorless liquid with a sweet, ether-like odor, used in many domestic and industrial products because of its properties as a surfactant . The other is a tert-butyloxycarbonyl (BOC) group , a protecting group used in organic synthesis, particularly for amines .


Synthesis Analysis

The synthesis of “Butoxy(oxo)acetate” could involve different methods depending on the exact compound. For instance, the BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A synthetic method for N-tert-butoxy-oxo-L-isoleucine has also been reported .


Molecular Structure Analysis

The molecular structure of “Butoxy(oxo)acetate” would depend on the exact compound. For 2-Butoxyethyl acetate, the molecular formula is C8H16O3 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving “Butoxy(oxo)acetate” could vary. For instance, the BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Oxa-Michael reactions (sometimes called oxo-Michael or oxy-Michael) reactions have also been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Butoxy(oxo)acetate” would depend on the exact compound. For 2-Butoxyethyl acetate, it’s a colorless liquid with a sweet, ether-like odor. It has a molecular weight of 160.2108, a boiling point of 378°F, and a freezing point of -82°F .

Mechanism of Action

The mechanism of action for “Butoxy(oxo)acetate” would depend on the exact compound and its application. For instance, the mechanism for the removal of the BOC group involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide .

Safety and Hazards

The safety and hazards associated with “Butoxy(oxo)acetate” would depend on the exact compound. For 2-Butoxyethyl acetate, it can cause irritation to eyes, skin, nose, and throat. It can also cause hemolysis, hematuria (blood in the urine), central nervous system depression, headache, and vomiting .

properties

IUPAC Name

2-butoxy-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-2-3-4-10-6(9)5(7)8/h2-4H2,1H3,(H,7,8)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKHMZIJJRHRTE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9O4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619805
Record name Butoxy(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butoxy(oxo)acetate

CAS RN

13318-13-3
Record name Butoxy(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butoxy(oxo)acetate
Reactant of Route 2
Reactant of Route 2
Butoxy(oxo)acetate
Reactant of Route 3
Reactant of Route 3
Butoxy(oxo)acetate
Reactant of Route 4
Reactant of Route 4
Butoxy(oxo)acetate
Reactant of Route 5
Butoxy(oxo)acetate
Reactant of Route 6
Reactant of Route 6
Butoxy(oxo)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.